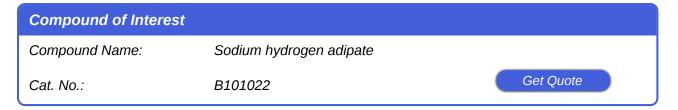


# An In-depth Technical Guide to the Physicochemical Properties of Sodium Hydrogen Adipate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of **sodium hydrogen adipate**. Due to the limited availability of specific experimental data for monosodium adipate, this guide also includes relevant data for the parent compound, adipic acid, and the closely related disodium adipate for comparative purposes. Detailed experimental protocols for the determination of key physicochemical parameters are also provided.

## Introduction

**Sodium hydrogen adipate**, also known as monosodium adipate, is the monosodium salt of adipic acid. It is an organic compound with potential applications in various fields, including the pharmaceutical industry as a buffering agent or an intermediate in drug synthesis. A thorough understanding of its physicochemical properties is crucial for its effective utilization in research and development.

## **Chemical Identity**



Identifier	Value	Source
Chemical Name	Sodium Hydrogen Adipate	[1][2][3]
Synonyms	Monosodium adipate, Adipic acid hydrogen sodium salt	[1][2][3]
Molecular Formula	C6H9NaO4	[4][5]
Molecular Weight	168.12 g/mol	[4]
CAS Number	18996-34-4	[3]

# **Physicochemical Properties**

Quantitative data for **sodium hydrogen adipate** is not extensively available in the public domain. The following tables summarize the available data for **sodium hydrogen adipate** and compare it with adipic acid and disodium adipate.

Table 3.1: General Properties

Property	Sodium Hydrogen Adipate	Adipic Acid	Disodium Adipate
Appearance	White odorless powder[3]	White crystalline powder	White, crystalline powder[6][7]
Melting Point	Data not available	151-152 °C[7]	300 °C[6]
Boiling Point	Data not available	337.5 °C	Data not available
Density	Data not available	1.36 g/cm <sup>3</sup>	1.3504 g/cm <sup>3</sup> [6]

Table 3.2: Solubility Profile



Solvent	Sodium Hydrogen Adipate	Adipic Acid	Disodium Adipate
Water	Freely soluble[3]	24 g/L (25 °C)	Approx. 50 g/100 ml (20 °C)[7][8]
Ethanol	Soluble[3]	Soluble	Data not available
Organic Solvents	Data not available	Very soluble in methanol, soluble in acetone	Generally insoluble in non-polar organic solvents

Table 3.3: Acidity

Compound	pKa1	рКа2
Adipic Acid	4.43	5.41

Note: The pKa values listed are for the parent dicarboxylic acid, adipic acid. For **sodium hydrogen adipate**, which is the salt of the first dissociation, the relevant equilibrium in solution would be the second dissociation.

## **Experimental Protocols**

The following are detailed methodologies for determining the key physicochemical properties of a compound like **sodium hydrogen adipate**.

#### 4.1. Determination of Melting Point

The melting point of a solid crystalline substance is a key indicator of its purity.

- Apparatus: Capillary melting point apparatus, capillary tubes, thermometer.
- Procedure:
  - A small, finely powdered sample of the substance is packed into a thin-walled capillary tube, sealed at one end.



- The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a calibrated thermometer.
- The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
- The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
- The temperature at which the last crystal melts is recorded as the end of the melting range.
- For a pure substance, the melting range should be narrow (typically < 1 °C).</li>

#### 4.2. Determination of Aqueous Solubility

The equilibrium solubility method is commonly employed to determine the solubility of a compound in a specific solvent.

 Apparatus: Vials with screw caps, analytical balance, thermostatically controlled shaker or water bath, filtration device (e.g., syringe filters), analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer).

#### Procedure:

- An excess amount of the solid compound is added to a known volume of water in a vial.
- The vial is sealed and placed in a thermostatically controlled shaker or water bath set to a specific temperature (e.g., 25 °C).
- The mixture is agitated for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).
- After equilibration, the suspension is allowed to settle.
- A sample of the supernatant is carefully withdrawn and filtered to remove any undissolved solid.



 The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method that has been previously calibrated.

#### 4.3. Potentiometric Titration for pKa Determination

Potentiometric titration can be used to determine the dissociation constants (pKa) of acidic and basic functional groups.

- Apparatus: pH meter with a calibrated electrode, burette, beaker, magnetic stirrer.
- Procedure:
  - A known amount of the substance is dissolved in a known volume of deionized water.
  - The solution is stirred continuously, and the initial pH is recorded.
  - A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments from the burette.
  - After each addition, the solution is allowed to equilibrate, and the pH is recorded.
  - The titration is continued past the equivalence point(s).
  - The pH is plotted against the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point. For a diprotic acid, two equivalence points and two pKa values will be observed.

#### 4.4. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

- Apparatus: FT-IR spectrometer with an appropriate sampling accessory (e.g., Attenuated Total Reflectance - ATR).
- Procedure:
  - A small amount of the solid sample is placed directly on the ATR crystal.



- Pressure is applied to ensure good contact between the sample and the crystal.
- The infrared spectrum is recorded over a specific wavenumber range (e.g., 4000-400 cm<sup>-1</sup>).
- For carboxylate salts, characteristic strong asymmetric and symmetric stretching vibrations of the COO<sup>-</sup> group are expected in the regions of 1650-1540 cm<sup>-1</sup> and 1450-1360 cm<sup>-1</sup>, respectively[9]. The broad O-H stretch of the carboxylic acid (around 3300-2500 cm<sup>-1</sup>) would be absent or significantly altered in the salt form[10][11][12][13].

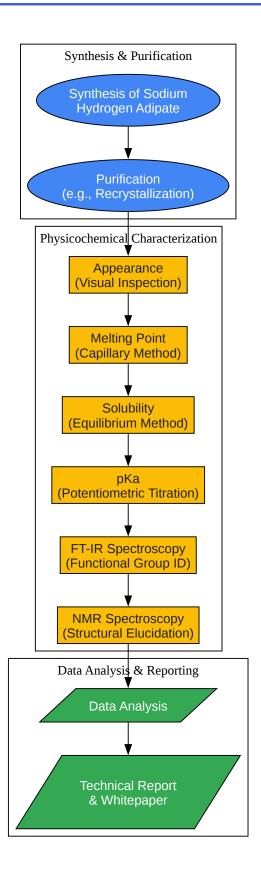
#### 4.5. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule.

- Apparatus: NMR spectrometer.
- Procedure:
  - A small amount of the sample is dissolved in a suitable deuterated solvent (e.g., D<sub>2</sub>O).
  - The solution is transferred to an NMR tube.
  - The <sup>1</sup>H and <sup>13</sup>C NMR spectra are acquired.
  - In the ¹H NMR spectrum of **sodium hydrogen adipate**, the acidic proton of the carboxylic acid group would likely appear as a broad singlet at a downfield chemical shift (typically >10 ppm), though its position can be concentration-dependent[13][14]. The chemical shifts and splitting patterns of the methylene protons would provide information about the carbon backbone. In the ¹³C NMR spectrum, the carboxylate carbon and the carboxylic acid carbon would have distinct chemical shifts, typically in the range of 170-185 ppm[14].

## **Visualizations**





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Caption: Workflow for the synthesis and physicochemical characterization of a chemical entity.



## Conclusion

This technical guide has summarized the available physicochemical data for **sodium** hydrogen adipate and provided detailed experimental protocols for the determination of its key properties. While specific experimental values for the monosodium salt are limited, the data for adipic acid and disodium adipate offer valuable comparative insights. The provided methodologies serve as a robust framework for researchers to characterize **sodium hydrogen** adipate and similar organic salts in a laboratory setting. Further experimental investigation is warranted to fully elucidate the physicochemical profile of this compound.

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